molecular formula C6H8N4 B15072637 7-Methyl-6,7-dihydro-1H-purine

7-Methyl-6,7-dihydro-1H-purine

Cat. No.: B15072637
M. Wt: 136.15 g/mol
InChI Key: ZMCMWTVAXCXFMQ-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Biochemical Systems

The purine scaffold, a fused ring system composed of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life's essential molecular machinery. nih.gov Its most prominent role is as a fundamental component of nucleic acids, DNA and RNA, where adenine (B156593) and guanine (B1146940), two primary purine bases, form the genetic blueprint of all living organisms. nih.govstackexchange.com Beyond their role in heredity, purines are integral to cellular metabolism and signaling. nih.gov Adenosine (B11128) triphosphate (ATP), a purine nucleotide, serves as the primary energy currency of the cell, driving countless biochemical reactions. ontosight.ai Furthermore, purine derivatives act as signaling molecules, participating in pathways that regulate a wide array of cellular functions. nih.govontosight.ai The structural and chemical properties of the purine scaffold, including its capacity for hydrogen bonding and methylation, underpin its diverse and critical biological roles. nih.govstackexchange.com

Overview of Dihydropurine Systems within Heterocyclic Chemistry

Within the broad field of heterocyclic chemistry, which studies cyclic compounds containing atoms of at least two different elements, dihydropurines represent a partially saturated subset of the purine family. wikipedia.org These compounds are characterized by the addition of hydrogen atoms to the purine ring, resulting in a loss of full aromaticity. This structural modification significantly alters the electronic and conformational properties of the molecule compared to its fully aromatic purine counterparts. The study of dihydropurine systems provides valuable insights into reaction mechanisms, such as nucleophilic substitutions and ring-opening reactions, that are fundamental to understanding the reactivity of purine derivatives. wur.nl

Contextualization of 7-Methyl-6,7-dihydro-1H-purine within Purine Derivatives

This compound is a specific derivative of the purine family, distinguished by a methyl group at the 7th position and the saturation of the C6-N1 bond in the pyrimidine ring. chemicalbook.com This particular structure places it within the class of N7-alkylated purines. While N9-substituted purines are more common in nature, N7-substituted derivatives are also found and have been the subject of chemical investigation. nih.govacs.org The presence of the methyl group at the N7 position influences the molecule's reactivity and potential for further chemical transformations. nih.gov The dihydro nature of the ring system further differentiates it from more common, fully aromatic purines like 7-methylxanthine, a metabolite of caffeine. hmdb.canih.gov The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within the diverse family of purine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

7-methyl-3,6-dihydropurine

InChI

InChI=1S/C6H8N4/c1-10-4-9-6-5(10)2-7-3-8-6/h3-4H,2H2,1H3,(H,7,8)

InChI Key

ZMCMWTVAXCXFMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CN=CN2

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Methyl 6,7 Dihydro 1h Purine and Analogues

De Novo Synthesis Approaches to Dihydropurines

The de novo synthesis of purines involves the stepwise construction of the bicyclic purine (B94841) ring system from simpler acyclic or heterocyclic precursors. While the biosynthesis of purines is a well-understood pathway leading to fully aromatic systems, laboratory syntheses can be tailored to yield partially saturated analogs like dihydropurines.

Ring-Closure Reactions for Purine Nucleus Formation

The classical Traube synthesis and its variations provide a foundational approach for constructing the purine core. This typically involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source to form the imidazole (B134444) ring. For the synthesis of dihydropurines, the strategy would involve the cyclization of a suitably functionalized diaminopyrimidine with a precursor that ultimately forms the dihydro-imidazole portion of the purine ring.

One conceptual approach involves the reaction of a 4,5-diaminopyrimidine (B145471) with a glyoxal (B1671930) derivative. The initial condensation would form a dihydropyrazine (B8608421) intermediate, which, upon subsequent intramolecular cyclization and dehydration, could potentially lead to a dihydropurine. However, controlling the final oxidation state to yield a stable 6,7-dihydropurine can be challenging.

Another strategy involves the cyclization of substituted imidazole derivatives. nih.gov For instance, a 4-amino-5-carboxamidoimidazole can be reacted with a suitable one-carbon electrophile to close the pyrimidine ring. To arrive at a 6,7-dihydropurine, the pyrimidine ring-closing step would need to be carefully controlled to avoid complete aromatization. This might be achieved by using specific reagents or by introducing substituents that favor the dihydro state.

A notable method for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar bicyclic core, involves the reaction of 6-aminopyrimidin-4(3H)-one with α,β-unsaturated esters under microwave irradiation. researchgate.net This type of Michael addition followed by intramolecular cyclization could conceptually be adapted for the synthesis of dihydropurines by using appropriate pyrimidine and acceptor substrates.

Starting MaterialsReagents and ConditionsProduct TypeReference
4,5-DiaminopyrimidineGlyoxal derivativeDihydropurine (conceptual)N/A
4-Amino-5-carboxamidoimidazoleOne-carbon electrophileDihydropurine (conceptual) nih.gov
6-Aminopyrimidin-4(3H)-oneα,β-Unsaturated ester, Base, MicrowavePyrido[2,3-d]pyrimidine researchgate.net

Strategies for Dihydrogenation at the 6,7-Positions

Achieving selective dihydrogenation at the 6,7-positions of a pre-formed purine ring is a significant synthetic hurdle. The C6-N7 double bond is part of the aromatic imidazole ring, making its selective reduction challenging without affecting other parts of the molecule.

Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds. tcichemicals.comlibretexts.org However, the hydrogenation of purines often leads to the reduction of the pyrimidine ring first, or complete saturation of the molecule under harsh conditions. The use of specific catalysts, such as rhodium on carbon or specialized homogeneous catalysts, under carefully controlled conditions of temperature and pressure, might offer a pathway to selective 6,7-dihydrogenation. For instance, the hydrogenation of N-acyl pyridinium (B92312) salts can lead to dihydropyridines, and analogous reactivity with purinium salts could be explored. acs.org

Electrochemical reduction methods can also offer a high degree of control over the reduction potential, potentially allowing for the selective reduction of the C6-N7 bond.

Modification of Pre-formed Purine Scaffolds

An alternative and often more practical approach to synthesizing 7-Methyl-6,7-dihydro-1H-purine involves the modification of a readily available purine starting material. This strategy hinges on the regioselective introduction of a methyl group at the N7 position and the subsequent or preceding reduction of the purine core.

Alkylation Strategies for N-7 Methylation

Direct alkylation of purines with alkyl halides often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its thermodynamic stability. nih.govresearchgate.net However, various strategies have been developed to enhance the regioselectivity towards N7-alkylation.

One approach involves the use of specific reaction conditions. For example, alkylation of 6-chloropurine (B14466) with methyl iodide using DBU as a base in acetonitrile (B52724) can yield a mixture of N7- and N9-methylated products. researchgate.net The ratio of these isomers can be influenced by the choice of base, solvent, and reaction time.

A more regioselective method involves the use of silylated purines. The reaction of N-trimethylsilylated 6-substituted purines with a tert-alkyl halide in the presence of a Lewis acid like SnCl₄ has been shown to be highly regioselective for the N7 position under kinetically controlled conditions. nih.govacs.org While this method was developed for bulkier alkyl groups, it highlights a promising strategy for directing alkylation to the N7 position.

Another unambiguous, albeit multi-step, method proceeds via a 7,8-dihydropurine intermediate. This involves the protection of the N9 position, followed by reduction to the 7,8-dihydropurine, regioselective alkylation at N7, and subsequent deprotection and reoxidation to the aromatic purine. nih.gov

Purine SubstrateAlkylating AgentConditionsOutcomeReference
6-ChloropurineMethyl IodideDBU, AcetonitrileMixture of N7 and N9 isomers researchgate.net
N-Trimethylsilylated 6-substituted purinetert-Alkyl HalideSnCl₄Regioselective N7-alkylation nih.govacs.org
N9-protected purineAlkyl HalideVia 7,8-dihydropurine intermediateRegioselective N7-alkylation nih.gov

Reduction Methodologies for Dihydropurine Formation

The reduction of the purine ring system can lead to various di- and tetrahydro-purine isomers depending on the reagents and conditions employed. The formation of 6,7-dihydropurines specifically requires the reduction of the C6=N7 double bond.

One potential route involves the reduction of a 7-methylpurinium salt. The positive charge on the N7 nitrogen would activate the imidazole ring towards nucleophilic attack by a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄). This could potentially lead to the desired 6,7-dihydro- or 7,8-dihydropurine derivative.

A study on the synthesis of pyrimido[1,6-c]quinazolines, which are structurally related to purines, demonstrated a reductive cyclization using sodium borohydride in methanol. nih.gov In this reaction, a pyrimidine ring is dearomatized by the action of NaBH₄, followed by intramolecular cyclization. This suggests that NaBH₄ can be effective in reducing C=N bonds within aza-heterocyclic systems.

Regioselective Synthesis of 6,7-Dihydropurines

The regioselective synthesis of a specific dihydropurine isomer like this compound is a significant challenge. A promising strategy combines the regioselective N7-methylation with a controlled reduction step.

A plausible synthetic route would start with a suitable 6-substituted purine. Regioselective methylation at the N7 position would be achieved using one of the methods described in section 2.2.1, for instance, through an N9-protected 7,8-dihydropurine intermediate. nih.gov The resulting 7-methyl-6-substituted purine could then be subjected to a selective reduction of the pyrimidine ring.

Alternatively, the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (1,3-diazaoxindoles) has been reported, which involves the catalytic reduction of a 5-isopropylidene moiety. mdpi.com While this is a different regioisomer, the use of catalytic reduction on a purine-like system highlights a potential avenue for achieving the desired dihydrogenation.

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound core is essential for creating diverse chemical libraries and optimizing the biological activity of purine analogues. Research efforts have concentrated on introducing a variety of substituents at different positions on the purine ring and developing robust synthetic protocols to achieve these modifications. These strategies are critical for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules.

The introduction of substituents onto the purine scaffold is a key strategy for developing new derivatives. The C6 and N7 positions are particularly important for modification.

6-chloropurine is frequently used as a versatile intermediate for derivatization. acs.org A primary goal for researchers has been the development of methods to introduce tert-alkyl groups, such as a tert-butyl group, specifically at the N7 position. One successful method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide, using tin(IV) chloride (SnCl₄) as a catalyst to ensure regioselectivity for the N7 position. acs.orgnih.gov This approach is significant because direct alkylation under basic conditions typically results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer being the major product. acs.orgnih.gov

The substituent at the C6 position plays a crucial role in directing the outcome of these reactions. acs.org For instance, purines with methoxy, methylthio, or chloro groups at the C6 position readily undergo N7-regioselective tert-butylation. acs.org Once the N7 position is functionalized, the 6-chloro group can be further displaced to introduce a variety of substituents connected via oxygen, sulfur, nitrogen, or carbon atoms. acs.org

In the design of specific inhibitors, such as those targeting EGFR/HER2 kinases, the 7H-purine scaffold has been functionalized at both the C6 and N7 positions. indexcopernicus.com For example, hydrophilic anilino groups were introduced at the 6th position, while a '(3E)-5-(dimethylamino) pent-3-en-2-ol' side chain was added at the 7th position to enhance interactions with biological targets. indexcopernicus.com

Table 1: Examples of Substituents Introduced at the Purine Core

PositionSubstituent ExampleIntermediate/ReagentPurposeReference
N7 tert-butyltert-alkyl halide, SnCl₄Regioselective alkylation nih.gov, acs.org
N7 (3E)-5-(dimethylamino)pent-3-en-2-ol-Mimic hydrophilic tail of lapatinib indexcopernicus.com
C6 Methoxy, Methylthio-Facilitate N7 regioselectivity acs.org
C6 6-(3-chloro-4-[(pyridin-3-yl)oxy])anilino6-chloropurineHydrophobic portion for kinase inhibition indexcopernicus.com
C6 N-(purin-6-yl)amino carboxylic acids6-chloropurineIntroduction of linker for conjugates nih.gov

Selective Protection and Deprotection Strategies in Synthesis

Achieving regioselectivity in the synthesis of N7-substituted purines often necessitates the use of protecting groups to block more reactive sites, particularly the N9 position.

A definitive method for ensuring N7-alkylation involves a multi-step process starting with the protection of the N9 position. nih.gov This is followed by reduction of the purine ring to form a 7,8-dihydropurine, regioselective alkylation at the desired N7 position, and subsequent deprotection and reoxidation to restore the aromatic purine system. nih.gov This strategy, while laborious, provides unambiguous regioselectivity. nih.gov

The challenge in direct alkylation is that the N9 position is thermodynamically favored. acs.org Therefore, synthetic strategies must be employed to kinetically favor the formation of the N7 isomer. The use of N-trimethylsilylated purines is an example of an in-situ protection or activation strategy that directs the incoming electrophile (the alkyl group) to the N7 position. acs.org

Challenges in protection and deprotection are a general theme in the synthesis of complex heterocyclic molecules. For instance, in work on related formamidopyrimidine derivatives, a benzyl (B1604629) protecting group was introduced at an O4-position to increase the yield of a subsequent reaction step. nih.gov However, the final removal of this benzyl group proved difficult under various hydrogenolysis conditions, highlighting the critical need to select protecting groups that are stable during intermediate steps but can be removed cleanly without affecting the final product. nih.gov

Table 2: Protection Strategies in Purine Synthesis

Protected PositionProtecting Group StrategyPurposeReaction StageReference
N9 N9-protection (general)To force alkylation at the N7 positionBefore N7-alkylation nih.gov
- N-trimethylsilylationTo activate the purine ring for N7-selective reactionDuring N7-alkylation acs.org
O4 (related pyrimidine) Benzyl groupTo prevent side reactions by removing an acidic protonBefore reduction and formylation steps nih.gov

Multi-component Reactions in Dihydropurine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are advantageous due to their simplicity, economic viability, and often environmentally friendly nature. nih.gov

While specific MCRs for the direct synthesis of the this compound core are not prominently documented, MCRs are widely used to create related heterocyclic scaffolds like dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs). ijcrt.orgjmchemsci.com These methods provide a framework and inspiration for developing novel routes to dihydropurine derivatives.

The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a well-known MCR that combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to produce 1,4-dihydropyridines. nih.govijcrt.org This reaction can be performed under green conditions, sometimes solvent-free, using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or heterogenized phosphotungstic acid. nih.govijcrt.org Similarly, the Biginelli reaction is a one-pot synthesis that yields DHPMs from an aldehyde, an active methylene (B1212753) compound, and urea, typically under acidic conditions. jmchemsci.com

The power of MCRs lies in their ability to rapidly generate molecular complexity and build libraries of compounds for screening in drug discovery programs. nih.govjmchemsci.com The principles of these reactions, which involve the controlled cascade of bond-forming events, could be adapted for the convergent synthesis of the dihydropurine ring system.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 7-methyl-6,7-dihydro-1H-purine and related compounds. It provides insights into the molecular framework, stereochemistry, and the electronic environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of purine (B94841) derivatives. The chemical shifts of protons and carbons in the purine skeleton are sensitive to the substitution pattern and electronic environment. For instance, in 7-methyl-substituted purine 1-oxides, the chemical shift of the H-8 proton is typically found upfield compared to the H-6 proton, aiding in their differentiation. mdpi.comnih.gov Specifically, the H-8 signal in these compounds appears in the range of δ = 8.12 - 8.32 ppm. mdpi.comnih.gov In a 7-methyl substituted compound without the 1-oxide, the H-6 signal was observed further downfield at δ = 8.85 ppm. mdpi.com The assignment of proton and carbon signals is often confirmed through comparative analysis within a series of related derivatives. nih.gov

Table 1: ¹H NMR Chemical Shifts (ppm) for Protons in a 7-Methyl-substituted Purine Mono-1-Oxide Derivative.

Proton Chemical Shift (ppm)
H-8 8.12 - 8.32
H-6 8.43 - 8.65

Data sourced from a study on 7-methyl- and 7-benzyl-substituted 7H-purine 1-oxides. mdpi.com

To unambiguously assign proton and carbon signals and to establish through-bond and through-space connectivities, advanced 2D-NMR techniques are employed. Experiments such as Gradient Heteronuclear Multiple Bond Correlation (GHMBC) and Gradient Heteronuclear Single Quantum Coherence (GHSQC) are instrumental. u-szeged.huresearchgate.net GHMBC, for example, allows for the correlation of proton and carbon atoms separated by two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com These techniques are particularly valuable in complex purine derivatives where simple 1D spectra may be ambiguous. u-szeged.huresearchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within the purine ring system. u-szeged.huresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including substitution and protonation states. u-szeged.huresearchgate.net For instance, in N7- and N9-substituted purine derivatives, the N-7 nitrogen atom is consistently more shielded (appears at a lower ppm value) than the N-9 atom. u-szeged.hu The assignment of nitrogen resonances is often aided by techniques like Gradient Selected Multiple-Quantum Bond Correlation (GSQMBC) and by comparing experimental data with quantum-chemical calculations. u-szeged.huresearchgate.net

Table 2: Representative ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in Purine Derivatives.

Nitrogen Atom Chemical Shift Range (ppm)
Quaternary Ammonium (B1175870) Nitrogens 20 - 80
Secondary Amines 10 - 90
Imines 130 - 300

General ranges observed for various nitrogen-containing functional groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and its analogs with high accuracy. nih.govnist.govnist.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition of a molecule. nih.gov Furthermore, tandem mass spectrometry (MS/MS or MS²) provides detailed information about the fragmentation patterns of the molecule. nih.gov This fragmentation data is invaluable for structural elucidation, as it reveals the connectivity of different parts of the molecule. Collision-induced dissociation (CID) is a common method used to generate these fragmentation spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net In the context of purine derivatives, IR spectra can confirm the presence of N-H, C-H, C=N, and C=C bonds, as well as other functional groups that may be attached to the purine core. nist.govresearchgate.net The structure of compounds can be determined using a combination of IR and other spectroscopic methods like NMR and UV spectroscopy. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. nih.gov For example, in a study of a purine derivative, X-ray crystallography revealed a twisted conformation for the dihydroimidazole (B8729859) ring. nih.gov This technique is essential for understanding the detailed stereochemistry and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystalline state. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The fundamental principle lies in the differential partitioning of the analytes between a stationary phase and a mobile phase. For a molecule like this compound, which possesses both polar and nonpolar characteristics, as well as potential for isomeric forms, chromatographic methods are essential for its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and separation of non-volatile or thermally labile compounds like purine derivatives. The separation is based on the analyte's affinity for the stationary phase, which is typically a packed column, and its solubility in the mobile phase, a liquid solvent system.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism involves the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the column and thus a longer retention time.

The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve adequate separation from impurities and potential isomers. These parameters include the choice of the stationary phase, the composition of the mobile phase (including pH and buffer selection), the flow rate, and the column temperature. Detection is typically performed using a UV detector, as purine structures absorb UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. nih.govnih.gov

While specific methods for this compound are not extensively documented in public literature, methods for structurally similar methylated purines and purine analogues can provide a strong foundation for method development. nih.govnih.gov For instance, the separation of various purine derivatives has been successfully achieved using C18 columns with gradient elution. nih.gov A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve compounds with a wide range of polarities.

Below is a hypothetical, yet representative, HPLC method that could serve as a starting point for the analysis of this compound.

Table 1: Representative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This method would likely require optimization to achieve the desired resolution and sensitivity for this compound and its specific impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

For a polar molecule like this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the hot injector port. Therefore, a crucial step in the GC-MS analysis of such compounds is derivatization. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization technique for compounds containing active hydrogens (such as in N-H groups) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby making the molecule more amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its identification. The total ion chromatogram (TIC) provides information on the retention time and abundance of each component in the mixture.

A representative, albeit hypothetical, GC-MS method for the TMS-derivatized this compound is outlined below.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

This proposed method would require validation to ensure its suitability for the quantitative analysis and purity assessment of this compound. The fragmentation pattern of the derivatized compound would need to be carefully studied to confirm its structure and to identify any co-eluting impurities.

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations of the Dihydropurine Ring System

The dihydropurine ring system is susceptible to oxidative transformations, primarily through aromatization to the corresponding purine (B94841) derivative. This process involves formal dehydrogenation and is a key metabolic and chemical pathway.

The oxidation of dihydropyrimidines and related dihydropyridines, which serve as excellent models for the dihydropurine system, has been extensively studied. These transformations can be achieved through various chemical and enzymatic methods. mdpi.comnih.govmdpi.comnih.gov Chemical oxidation can be accomplished using a range of oxidizing agents. For instance, various 1,4-dihydropyridines are readily aromatized to their pyridine (B92270) derivatives using reagents like metal nitrates or heteropolyacids in refluxing acetic acid. nih.govnih.gov The reaction is often clean and efficient, yielding the aromatic product without significant side reactions. mdpi.com

Enzymatic oxidation represents a crucial biological transformation for such scaffolds. Laccase enzymes, particularly from sources like Trametes versicolor, have been shown to mediate the aerobic oxidative aromatization of 1,4-dihydropyridine (B1200194) derivatives under mild conditions. mdpi.com In human metabolism, cytochrome P-450 enzymes, specifically the P-450 IIIA4 isoform, are major catalysts for the dehydrogenation of 1,4-dihydropyridine drugs. nih.gov The mechanism for these oxidations, whether chemical or enzymatic, generally involves the removal of two hydrogen atoms from the dihydro-ring, leading to the formation of the stable, aromatic purine ring. For 7-Methyl-6,7-dihydro-1H-purine, this would result in the formation of 7-Methyl-1H-purine.

A proposed mechanism, by analogy to the oxidation of dihydropyridines by superoxide, involves an initial proton transfer from a ring nitrogen, creating an anion that is more readily oxidized to the final aromatic product. nih.gov

Table 1: Examples of Oxidizing Systems for Dihydro-heterocycles This table is based on analogous dihydropyridine (B1217469) systems.

Oxidizing Agent/SystemConditionsSubstrate TypeProductReference
Laccase (from Trametes versicolor)Aerobic, mild conditions1,4-DihydropyridinesPyridine derivatives mdpi.com
Cytochrome P-450 IIIA4Human liver microsomes1,4-Dihydropyridine drugsPyridine derivatives nih.gov
Metal Nitrates (M(NO3)2·xH2O)Acetic acid, 100°C1,4-DihydropyridinesPyridine derivatives nih.gov
Heteropolyacid (H6PMo9V3O40)Refluxing acetic acidHantzsch 1,4-dihydropyridinesPyridine derivatives nih.gov
Electrogenerated Superoxide (O2•-)Electrochemical cellHantzsch 1,4-dihydropyridinesPyridine derivatives nih.gov

Reductive Pathways and Stability Considerations

The formation of the 6,7-dihydropurine ring can be achieved via the reduction of a suitable purine precursor. For example, the catalytic hydrogenation of 8-trifluoromethylpurine leads to the formation of a stable 1,6-dihydro-derivative. Similarly, reduction of 9-methyl-8-trifluoromethylpurine yields a mixture of 1,6- and 7,8-dihydropurines. These hydrogenated purines are noted for their unusual stability, highlighting the feasibility of isolating such dihydro-intermediates.

The stability of the dihydropurine ring is a critical factor in its chemistry. Studies on related 3,7-dihydro-1H-purine-2,6-dione derivatives show that these compounds are stable enough for isolation and toxicological evaluation, although their reactivity is influenced by substituents. The phosphorolysis of the 7-methylpurine ribonucleoside, MESG, releases the free base 2-amino-6-mercapto-7-methylpurine, which demonstrates stability under assay conditions. researchgate.net The stability of the dihydropurine ring is a balance between the partial loss of aromaticity and the reduction of ring strain. The non-planar nature of the dihydro-ring allows it to adopt puckered conformations that minimize steric and torsional strain.

Electrophilic and Nucleophilic Substitution Reactions

The purine scaffold is subject to both electrophilic and nucleophilic substitution, with the reactivity at each position being highly dependent on the electronic nature of the ring and its substituents.

Electrophilic Substitution: Alkylation is a common electrophilic substitution. The alkylation of purines, such as 6-chloropurine (B14466) or 6-bromopurine, with alkyl halides typically yields a mixture of N7- and N9-alkylated products, with the N9 isomer often being the major, thermodynamically more stable product. nih.govnih.gov However, regioselective N7-alkylation can be achieved under specific conditions. For example, using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄ can favor the formation of the N7 isomer. nih.gov The choice of solvent also significantly impacts the N7/N9 product ratio in methylation reactions. nih.gov The N7-methyl group in the target compound is a result of such an electrophilic attack on the purine nitrogen.

Nucleophilic Substitution: Nucleophilic substitution reactions occur readily at the C2, C6, and C8 positions of the purine ring, which are electron-deficient. The general order of reactivity in neutral purines is 8 > 6 > 2. However, deprotonation of the imidazole (B134444) ring to form an anionic purine changes this reactivity sequence to 6 > 8 > 2. The presence of a methyl group on the imidazole ring, as in 7-methylpurines, influences this reactivity. For instance, a quaternary 8-pyridyl substituent on a purine ring can enhance the rate of thiohydrolysis at the C6 position.

Tautomeric Equilibria and Conformational Dynamics of the Dihydropurine Scaffold

The introduction of a saturated C6-N7 bond in this compound fundamentally alters its structure from the planar, aromatic purine, introducing concepts of tautomerism and significant conformational flexibility.

Tautomerism: Like other heterocyclic systems containing amide or amine functionalities, the dihydropurine scaffold can exist in different tautomeric forms. ubc.cayoutube.com For the dihydropurine ring, this can involve keto-enol or imine-enamine tautomerism. For example, 7-methylguanine (B141273), a related compound, is described as a tautomer of 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one. The equilibrium between tautomers is sensitive to factors like solvent polarity and the presence of hydrogen-bonding species. wuxiapptec.com The keto or thione forms are often more stable than the corresponding enol or thiol forms. ubc.ca

Conformational Dynamics: Unlike the rigid, planar structure of aromatic purines, the dihydropyrimidine (B8664642) ring in the 6,7-dihydro scaffold is non-planar and flexible, exhibiting "ring puckering." fiveable.me This out-of-plane bending motion is a mechanism to relieve the ring strain inherent in cyclic compounds. The conformation of such a ring can be described using Cremer-Pople puckering coordinates, which define the degree of puckering (Q) and the type of pucker (θ, φ). researchgate.netnih.gov

The six-membered dihydropyrimidine ring can adopt several canonical conformations, such as chair, boat, twist-boat, and half-chair. nih.gov Theoretical studies on related purine systems show that puckering of the six-membered ring is a key relaxation pathway from electronically excited states. chemrxiv.org The specific conformation adopted by this compound would depend on the electronic and steric effects of its substituents and its environment.

Table 2: Canonical Conformations of a Six-Membered Dihydro-Ring

ConformationDescriptionRelative Energy (Typical)
ChairFour atoms are in a plane, one is above, and one is below. Generally the most stable form.Lowest
BoatFour atoms are in a plane, with the other two both above or both below the plane.Higher
Twist-Boat (or Skew-Boat)A more stable intermediate conformation between boat forms, minimizing eclipsing interactions.Intermediate
Half-ChairAn intermediate conformation, often a transition state between chair and twist-boat forms.Higher

Note: Relative energies are general and can be influenced by substitution.

Interactions with Metal Ions and Coordination Chemistry

The nitrogen atoms of the purine ring (N1, N3, N7, and N9) are primary sites for coordination with metal ions due to their lone pairs of electrons. The N7 position is a particularly common and important binding site for a wide range of metal ions.

Studies on the interaction of lanthanide(III) ions with purine nucleotides show that in neutral solutions, chelation involving the N7 position and the phosphate (B84403) group is the predominant mode of binding. This interaction can influence the conformation of the entire nucleotide. Even in acidic solutions where the N1 site is protonated, an outer-sphere interaction with the N7 position can occur.

The coordination of copper(II) ions with 8-azapurine (B62227) derivatives also demonstrates binding at the N7 and N9 positions. The specific coordination site and geometry depend on the purine derivative and the reaction conditions. For example, with 8-azaadenine, copper coordinates at N9, while with 8-azahypoxanthine, coordination occurs via N7 and the exocyclic oxygen at C6. The interaction with metal cations can also significantly modulate the redox properties of the ligand. For this compound, the N1, N3, and N9 positions remain available as potential coordination sites for metal ions, leading to the formation of various coordination complexes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic properties. For a molecule like 7-Methyl-6,7-dihydro-1H-purine, these methods can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

While specific DFT calculations for this compound are not available in the cited literature, data from analogous heterocyclic compounds illustrate the typical outputs of such analyses. For example, DFT calculations on the imidazotetrazine derivative temozolomide (B1682018) provide a clear picture of frontier orbital energies.

Computational StateE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Temozolomide (Neutral, Gas Phase)-6.50-2.104.40
Temozolomide (Neutral, DMSO Solvent)-6.52-2.224.30
Temozolomide (Anion, Alpha Mode)-2.90-0.372.53
Temozolomide (Anion, Beta Mode)-6.90-2.154.75

Data derived from DFT/B3LYP calculations on the related heterocyclic compound temozolomide. aimspress.com

Analysis of the HOMO and LUMO distributions reveals the likely sites for nucleophilic and electrophilic attacks. For a purine (B94841) derivative, the HOMO is often distributed over the electron-rich imidazole (B134444) ring, while the LUMO may be located on the pyrimidine (B1678525) ring, guiding its interaction with other molecules.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comresearchgate.net

For a molecule like this compound, an MEP map would be expected to show regions of negative potential around the electronegative nitrogen atoms of the purine ring system, which are potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atoms, particularly those attached to nitrogen, would exhibit positive potential, marking them as likely hydrogen bond donor sites. researchgate.net The methyl group would present a region of relatively neutral potential. This mapping is crucial for understanding non-covalent interactions, which are key to molecular recognition and binding. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein or nucleic acid. These methods are instrumental in drug discovery and molecular biology for understanding binding mechanisms and predicting binding affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of ligand conformations and orientations within the receptor's binding site and scoring them based on their energetic favorability. researchgate.net These scores, often expressed as binding energies, help rank potential ligands.

Docking studies on analogous heterocyclic structures provide insight into the potential interactions of this compound. For instance, studies on 1,4-dihydropyridine (B1200194) derivatives, which share a similar saturated heterocyclic ring, as inhibitors of 11β-Hydroxysteroid dehydrogenase-1 revealed specific binding patterns. nih.gov The most potent compounds formed stable complexes within the enzyme's active site, stabilized by key interactions.

CompoundTarget ProteinDocking Score (kcal/mol)
Dihydropyridine (B1217469) Analog (5g)11β-HSD1-9.758
Dihydropyridine Analog (5h)11β-HSD1-8.495

Data from molecular docking studies of dihydropyridine derivatives with a biological target. nih.gov

For this compound, a docking simulation would likely show the purine core forming hydrogen bonds via its nitrogen atoms with amino acid residues like glutamine, aspartate, or serine in a protein's active site. The dihydro-purine ring and the methyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, isoleucine, or valine.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org The resulting energy landscape maps the relative energies of these conformations, identifying the most stable, low-energy states.

For this compound, two main structural features would be central to its conformational analysis: the puckering of the non-aromatic 6,7-dihydro-imidazole ring and the orientation of the N7-methyl group. Computational studies on N-methylated peptides and nucleic acids show that methylation can significantly restrict the accessible conformational space. researchgate.netacs.org For example, molecular dynamics simulations on N⁶-methyladenosine revealed that the syn configuration is energetically favored over the anti configuration by approximately 2.05 kcal/mol due to steric effects. acs.org Similarly, the methyl group on the dihydropurine ring could exist in pseudo-axial or pseudo-equatorial positions, with one conformation likely being more stable. The energy barrier to interconversion between these states would also be a key feature of the molecule's energy landscape. researchgate.net

Simulations of Tautomeric Forms and Interconversion Pathways

Tautomers are structural isomers of a chemical compound that readily interconvert. nih.gov For heterocyclic molecules like purines, proton tautomerism—the migration of a hydrogen atom between nitrogen atoms—is common and critically affects the molecule's chemical properties and biological function. Computational simulations are essential for determining the relative stabilities of different tautomers and the energy barriers for their interconversion. chemrxiv.org

The parent purine molecule exists predominantly in its 7H and 9H tautomeric forms. The introduction of a methyl group at the N7 position, as in this compound, would prevent tautomerism involving that site. However, other tautomeric possibilities involving the remaining nitrogen atoms in the purine ring could still exist.

Computational studies on adenine (B156593) and guanine (B1146940) have explored the excited-state dynamics of their 7H and 9H tautomers. These simulations revealed that the relaxation pathways and deactivation efficiencies can differ significantly between tautomers, highlighting the importance of identifying the dominant form. chemrxiv.org Further studies on 6-oxo purine (hypoxanthine) have used DFT calculations with a polarisable continuum model (PCM) to investigate how solvents affect tautomeric stability. orientjchem.org The results show that the relative stability of tautomers can be reversed when moving from the gas phase to a polar solvent like water. orientjchem.org

Tautomer of 6-oxo purineRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Dipole Moment (Water, Debye)
OP1 (N7H, Oxo)0.290.004.97
OP2 (N9H, Oxo)0.000.585.28
OP3 (N1H-N7H, Hydroxy)18.1515.2014.04
OP4 (N3H-N7H, Hydroxy)14.7311.968.11

Calculated relative energies and dipole moments for different tautomers of 6-oxo purine, a related purine analog. orientjchem.org The most stable tautomer is set to a relative energy of 0.00 kcal/mol in each phase.

These studies demonstrate that computational methods can effectively predict the most stable tautomer of a purine derivative under different conditions and map the energy pathways for their interconversion, providing crucial information about the molecule's likely structure and reactivity in a biological environment.

Structure-Activity Relationship (SAR) Studies using In Silico Approaches

extensive literature searches did not yield specific in silico structure-activity relationship (SAR) studies for the compound this compound. While computational studies, including quantitative structure-activity relationship (QSAR) and molecular modeling, have been conducted on various purine analogs, this particular molecule has not been the specific subject of such research in the available scientific literature.

Studies on related purine derivatives have utilized in silico methods to explore their therapeutic potential. For instance, research on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives has employed computational approaches to design and refine compounds with anticancer and multi-kinase inhibitory activities. mdpi.comnih.gov These studies often involve creating a library of related compounds and using computational tools to predict their interactions with biological targets. mdpi.com Similarly, in silico analyses have been applied to 3,7-dihydro-1H-purine-2,6-diones to investigate their potential as DPP-4 inhibitors. researchgate.net

Furthermore, molecular modeling and dynamics simulations have been used to understand the interaction of 7-methylguanine (B141273), a related methylated purine, with biological targets like PARP-1. mdpi.com These types of studies are crucial for understanding the molecular mechanisms of action and for the rational design of new drug candidates.

However, the absence of such specific studies for this compound means that no data tables or detailed research findings on its in silico SAR can be provided at this time. Future computational research may focus on this compound, at which point a detailed analysis could be compiled.

Mechanistic Studies of Biochemical Interactions

Interaction with Enzymes and Cofactors

The interaction of small molecules with enzymes is a cornerstone of pharmacology and molecular biology. These interactions can modulate enzyme activity, providing insights into both the enzyme's mechanism and the compound's potential as a therapeutic agent or research tool.

Enzyme Inhibition Mechanisms (e.g., Competitive, Mixed-Type)

As of the latest review of scientific literature, there are no specific studies detailing the enzyme inhibition mechanisms of 7-Methyl-6,7-dihydro-1H-purine. Research has been conducted on various other 7-methylated purine (B94841) derivatives, but direct data on whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor against any specific enzyme is not available.

Substrate Mimicry in Enzymatic Processes

While methylation at the N7 position of purines is a known modification that can influence substrate recognition, for instance in the case of 7-methylguanosine (B147621) and its interaction with ribozymes, there is no direct evidence to suggest that this compound functions as a substrate mimic for any particular enzymatic process. Studies on related molecules suggest that the N7-methyl group can affect binding, but specific research on this compound is lacking.

Role of Specific Residues in Binding Interactions via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify the key amino acid residues within an enzyme's active or binding site that are critical for interacting with a ligand. There are currently no published studies that have employed site-directed mutagenesis to investigate the binding interactions of this compound with any enzyme or protein.

Enzyme Kinetic Assays to Quantify Inhibition

Enzyme kinetic assays are essential for quantifying the potency of an inhibitor, typically by determining constants such as K_i (inhibition constant) or IC_50 (half-maximal inhibitory concentration). A thorough search of the scientific literature did not yield any studies that have performed enzyme kinetic assays to quantify the inhibitory effects of this compound.

Interactions with Nucleic Acids (DNA and RNA)

The interaction of small molecules with DNA and RNA can have profound effects on genetic processes, including replication, transcription, and translation. Methylated purines are of particular interest due to their natural occurrence and their role in mutagenesis and gene regulation.

Interference with DNA Replication and Protein Synthesis Pathways

The methylation of purine bases in DNA, such as the formation of 7-methylguanine (B141273), is a known form of DNA damage that can have downstream consequences. However, specific studies on how the standalone compound this compound interferes with DNA replication or protein synthesis pathways are not available in the current body of scientific literature. Research in this area has focused on the effects of such methylation within the context of a DNA strand rather than the effects of the isolated base analog.

Receptor Binding Mechanisms

The direct receptor binding mechanisms of the specific chemical compound This compound at purinergic or other receptors are not detailed in the currently available scientific literature. Research has more broadly focused on related methylated purines, such as 7-methyladenine (B1664200) and 7-methylguanine, primarily in the context of nucleic acid modifications and enzyme inhibition, rather than direct receptor-ligand interactions characteristic of signaling molecules.

Purinergic receptors, which are activated by purines like adenosine (B11128) and ATP, are crucial for a wide array of physiological processes. nih.govnih.gov These receptors are broadly classified into P1 receptors (A1, A2A, A2B, and A3), which bind adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.gov The P2 receptor family is further divided into P2X ion channels and P2Y G-protein coupled receptors. nih.gov While the endogenous ligands for these receptors are well-established, the specific interactions of many synthetic and modified purines, including this compound, remain an area of limited investigation.

Agonistic and Antagonistic Activity at Purinergic Receptors

There is a lack of specific data defining the agonistic or antagonistic profile of This compound at any of the known purinergic receptor subtypes.

Studies on the broader class of 7-methylated purines offer some context, although direct extrapolation is not possible. For instance, 7-methyladenine , a methylated derivative of adenine (B156593), is a compound of interest in biochemical and pharmacological research due to its potential interactions with enzymes and receptors. ontosight.ainih.gov Some research suggests it may have a direct effect on cardiac contractility and blood pressure, physiological responses that can be modulated by purinergic signaling. However, whether these effects are mediated through agonism or antagonism at purinergic receptors has not been explicitly determined.

Similarly, 7-methylguanine is primarily recognized for its role as a modified nucleobase in DNA and as a natural inhibitor of enzymes like poly (ADP-ribose) polymerase (PARP) and tRNA guanine (B1146940) transglycosylase (TGT). wikipedia.orgfrontiersin.org Its activity as a ligand at purinergic receptors is not a focus of the existing literature. The activation of purinergic receptors, such as the P2X7 receptor, is known to be involved in inflammatory responses, a process that can be influenced by various cellular metabolites. nih.govnih.govnih.gov However, a direct link between 7-methylguanine and the modulation of these receptors has not been established.

The activity of any given compound at a receptor is highly dependent on its specific chemical structure. The substitution of a methyl group at the N7 position of the purine ring, as seen in 7-methyladenine and 7-methylguanine, significantly alters its electronic and steric properties compared to the parent purines, adenine and guanine. These alterations would be expected to profoundly influence its ability to bind to the orthosteric or allosteric sites of purinergic receptors, but specific studies to characterize this are lacking.

Ligand-Receptor Binding Kinetics

Detailed studies on the ligand-receptor binding kinetics of This compound , including association and dissociation rate constants (k_on and k_off) and affinity (K_d), are not available in the published scientific literature. Such kinetic data is fundamental to understanding the potency and duration of action of a ligand at its receptor.

For context, research on related methylated purines has focused on different kinetic parameters. For example, studies on 7-methylguanine have investigated the kinetics of its formation and removal from DNA following exposure to alkylating agents. nih.gov This research provides insights into DNA repair processes but does not describe the kinetics of its interaction with cell surface receptors.

The binding of endogenous ligands to purinergic receptors is a dynamic process. For example, the P2X7 receptor has a relatively low affinity for its endogenous agonist ATP, requiring high concentrations for activation, which is a key feature of its role as a sensor of cellular stress and damage. nih.govnih.gov The kinetic profile of a modified purine like this compound would need to be empirically determined through radioligand binding assays or surface plasmon resonance studies to understand its potential as a modulator of these receptors. Without such experimental data, any discussion of its binding kinetics would be purely speculative.

Biotransformation and Metabolic Pathways General Purine Context

Overview of Purine (B94841) Biosynthesis Pathways

Purine nucleotides can be synthesized through two main pathways: the de novo pathway and the salvage pathway. nih.gov

The de novo synthesis pathway builds purine molecules from simple precursors like amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate. nih.gov This intricate process involves a series of eleven enzymatic steps to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP). IMP then serves as a common precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The de novo pathway is particularly active in the liver.

The salvage pathway recycles pre-existing purine bases and nucleosides that are released during the degradation of DNA and RNA. This pathway is less energy-intensive than de novo synthesis and is crucial in tissues with high rates of nucleic acid turnover or limited de novo synthetic capacity. Key enzymes in the salvage pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).

Table 1: Key Enzymes and Precursors in Purine Biosynthesis

PathwayKey EnzymesPrecursorsEnd Product
De Novo SynthesisPRPP synthetase, Amidophosphoribosyltransferase, GART, etc.Ribose-5-phosphate, Glycine, Glutamine, Aspartate, CO2, FormateInosine Monophosphate (IMP)
Salvage PathwayHypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT)Hypoxanthine (B114508), Guanine (B1146940), AdenineIMP, GMP, AMP

Enzymatic Catabolism of Purine Derivatives

The breakdown of purine nucleotides primarily occurs in the liver and involves a series of enzymatic reactions that ultimately lead to the formation of uric acid, which is then excreted.

The catabolic process begins with the dephosphorylation of purine nucleotides (AMP, GMP, IMP) to their corresponding nucleosides (adenosine, guanosine, inosine) by nucleotidases. Adenosine is then deaminated by adenosine deaminase to form inosine. Inosine and guanosine are further broken down by purine nucleoside phosphorylase (PNP) to their respective purine bases, hypoxanthine and guanine.

Guanine can be deaminated to xanthine (B1682287). Hypoxanthine is oxidized to xanthine, and subsequently, xanthine is oxidized to uric acid. Both of these oxidation steps are catalyzed by the enzyme xanthine oxidase. In most mammals, uric acid is further metabolized to the more soluble compound allantoin (B1664786) by the enzyme uricase. However, in humans and higher primates, the gene for uricase is non-functional, making uric acid the final product of purine catabolism. thegoodscentscompany.com

The metabolism of methylated purines, which can originate from dietary sources or cellular processes, depends on the position of the methyl group. If the methyl group is attached to an amino group, it is typically removed, and the purine core is metabolized through the standard pathways. However, if the methyl group is on a ring nitrogen, the compound is often excreted in the urine with little to no modification. hmdb.ca

General Metabolic Fate and Derivatization in Biological Systems

The metabolic fate of purine derivatives is diverse. They can be incorporated into nucleic acids, serve as energy sources, or be catabolized and excreted. The derivatization of purines, such as methylation, plays a significant role in various biological processes, including the regulation of gene expression and RNA function. nih.gov

7-Methylguanine (B141273), a well-studied N7-methylated purine, is often formed as a DNA adduct and is subject to repair by specific DNA glycosylases that excise the modified base. nih.govnih.gov Free 7-methylguanine can be found in urine, suggesting it is a product of metabolic processes and is cleared from the body. nih.gov Similarly, 7-methylxanthine, a metabolite of caffeine, is further metabolized to 7-methyluric acid by xanthine oxidase and excreted in the urine. hmdb.cahmdb.ca

Given these precedents, it is plausible that 7-Methyl-6,7-dihydro-1H-purine, being an N7-methylated purine, would likely be a substrate for excretion, potentially in its original form or after some enzymatic modification. The dihydro- structure suggests it may have been formed through a reduction reaction or could be a substrate for oxidation. Without specific studies, its exact metabolic pathway remains speculative. It is unlikely to be incorporated into nucleic acids due to the N7-methylation, which can disrupt the normal base pairing required for DNA and RNA structure. pnas.orgresearchgate.net

Table 2: Summary of Metabolic Fate of Related N7-Methylated Purines

CompoundMetabolic ProcessKey EnzymesExcretion Product(s)
7-MethylguanineDNA repair, ExcretionDNA Glycosylase7-Methylguanine
7-MethylxanthineOxidation, ExcretionXanthine Oxidase7-Methyluric Acid

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of purine (B94841) derivatives is a cornerstone of their study, enabling the creation of new compounds for biological testing. nih.govnih.gov Research efforts are continually aimed at developing novel synthetic pathways that are more efficient and selective. For instance, the synthesis of various purine derivatives, such as 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-diones and N-(purin-6-yl)amino carboxylic acids, has been achieved through methods like the Sonogashira cross-coupling reaction and reactions with 6-chloropurine (B14466). nih.govnih.gov Future work will likely focus on refining these and other methods to improve yields, reduce the number of steps, and allow for precise control over the final structure of the molecule. nih.gov

Elucidation of Undiscovered Biochemical Roles and Interaction Mechanisms

A significant area of future research for purine derivatives lies in uncovering their biochemical roles and how they interact with biological systems. ontosight.ai Many purine derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai For example, certain purine conjugates have shown high cytotoxicity against tumor cell lines. nih.gov Understanding the fundamental role of purines in vital processes is a key driver for synthesizing new derivatives with potential therapeutic applications. Future studies will likely employ a variety of in vitro and in vivo assays to determine the specific molecular targets of compounds like 7-Methyl-6,7-dihydro-1H-purine and to elucidate their mechanisms of action.

Advanced Computational Modeling for Precise Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. ontosight.ai For purine derivatives, computational models are used to predict their biological activity and to guide the design of new compounds with improved properties. ontosight.ai These models can help to understand how a molecule's structure influences its interactions with biological targets, such as enzymes and receptors. ontosight.ai As computational methods become more sophisticated, they will enable more precise predictions of the mechanisms of action for purine derivatives, accelerating the pace of research and development.

Exploration of Structure-Activity Relationships for Targeted Bioactivity

A central theme in medicinal chemistry is the exploration of structure-activity relationships (SAR), which seeks to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For purine derivatives, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological effects. nih.gov For example, studies on 6-substituted purine derivatives have shown that thioether-linked derivatives are superior to their oxygen and nitrogen isosteres in terms of inotropic activity. researchgate.net Similarly, research on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has aimed to elucidate the relationship between their structure and cytotoxic activity. nih.gov Future SAR studies will be crucial for optimizing the bioactivity of purine derivatives and for designing new compounds with targeted therapeutic effects.

Integration of Multi-Omics Data for Systems-Level Understanding of Purine Activity

The advent of high-throughput technologies has led to the generation of vast amounts of biological data, collectively known as "omics" data (e.g., genomics, transcriptomics, proteomics, and metabolomics). nih.govquantori.com The integration of these multi-omics datasets provides a powerful approach to understanding the complex biological processes influenced by compounds like purine derivatives. nih.govnih.gov By combining different layers of omics data, researchers can gain a more holistic, systems-level view of how these molecules function within a biological system. nih.gov This integrated approach can help to identify the molecular pathways and networks that are modulated by purine derivatives, ultimately leading to a deeper understanding of their biological activity and potential therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 7-Methyl-6,7-dihydro-1H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation or substitution reactions at the purine N7 position. For example, propargyl bromide can react with theophylline derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates, followed by copper-catalyzed coupling for functionalization . Optimization includes controlling temperature (e.g., 75°C for 3 hours) and catalyst loading (e.g., 0.1 equiv. Cu(OAc)₂·H₂O) to improve yield and purity. Reaction progress should be monitored via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Compare observed peaks (e.g., carbonyl stretches at ~1700 cm⁻¹) with reference spectra .
  • NMR : Confirm methyl group integration (e.g., 3H singlet at δ ~3.3 ppm for N-CH₃) and dihydro-purine ring protons .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z 165.1 for C₆H₈N₄O). Cross-reference data with NIST Chemistry WebBook entries .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products like xanthine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct systematic reviews of assay protocols (e.g., cell line variability, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays. Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) and apply statistical meta-analysis to reconcile data .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electronic effects of substituents (e.g., methyl vs. propyl groups) on purine ring reactivity .
  • Parallel Synthesis : Generate a library of analogs with systematic substitutions (e.g., alkyl chains at N7 or C8) and test in high-throughput enzymatic assays .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., adenosine receptors) to identify binding interactions .

Q. How should researchers design in vivo toxicology studies for this compound-based compounds?

  • Methodological Answer : Follow OECD Guidelines 407 (28-day repeated dose toxicity) and 420 (acute oral toxicity). Key parameters:

  • Dose Selection : Use a staggered approach (e.g., 10, 50, 100 mg/kg/day) based on in vitro LD₅₀ estimates.
  • Endpoints : Monitor organ-specific effects (e.g., renal toxicity via serum creatinine, hepatic enzymes) and histopathology .
  • Control Groups : Include vehicle-only and positive controls (e.g., cisplatin for nephrotoxicity).

Q. What analytical approaches are recommended for detecting trace impurities in this compound samples?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like adenine sulfate (retention time ~8.2 min) or uridine derivatives .
  • NMR Spiking : Add reference standards (e.g., 7-methylguanine) to identify unknown peaks in ¹H-NMR spectra .

Methodological Guidance for Data Analysis

Q. How can researchers address variability in spectroscopic data across different laboratories?

  • Methodological Answer : Standardize protocols using certified reference materials (CRMs) from NIST. For IR, calibrate instruments with polystyrene films and report resolution settings (e.g., 4 cm⁻¹) . Share raw data files (e.g., JCAMP-DX format) to enable cross-lab reproducibility checks.

Q. What frameworks are suitable for meta-analyses of this compound pharmacological data?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use software like RevMan to calculate pooled effect sizes (e.g., odds ratios for receptor binding affinity) and assess heterogeneity via I² statistics. Stratify studies by assay type (e.g., radioligand vs. functional assays) .

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